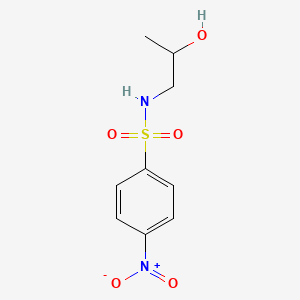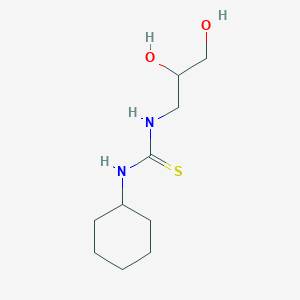
N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine, also known as DMTB-TD, is a chemical compound that has gained significant attention in scientific research over the last few years. It is a triazole-based compound that has shown promising results in various applications, especially in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine also inhibits the activity of tubulin, which is involved in the formation of microtubules that are essential for cell division. Moreover, N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been found to induce cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cell cycle regulators.
Biochemical and Physiological Effects:
N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit significant biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, which leads to the generation of reactive oxygen species (ROS) and subsequent DNA damage. Moreover, N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been found to inhibit the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which promote cell survival. N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine also activates the caspase cascade, which is involved in the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine is its potent cytotoxic activity against cancer cells. Moreover, it has shown promising results in various in vitro and in vivo studies. However, one of the limitations of N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, its potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical trials.
Orientations Futures
There are several future directions that can be explored in the field of N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine research. One of the potential areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Moreover, the potential use of N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine as a drug delivery system for cancer therapy can be explored. Additionally, the potential of N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine as a therapeutic agent for other diseases, such as Alzheimer's disease, can be investigated further. Finally, the potential of N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine as a lead compound for the development of new drugs with improved efficacy and safety can be explored.
Conclusion:
In conclusion, N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine is a promising compound that has shown potential in various scientific research applications, particularly in the field of cancer research. Its potent cytotoxic activity and ability to induce apoptosis in cancer cells make it a promising candidate for further investigation. However, its potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical trials. Moreover, the development of more efficient synthesis methods and the exploration of its potential use in drug delivery systems and other therapeutic applications can further enhance its potential as a lead compound for drug development.
Méthodes De Synthèse
N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine can be synthesized through a multistep reaction process starting from commercially available reagents. The synthesis method involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzylidene hydrazine. This intermediate is then reacted with 4-amino-1,2,4-triazole-3,5-diamine in the presence of acetic acid to form N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine.
Applications De Recherche Scientifique
N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential applications in medicinal chemistry, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including prostate, breast, and lung cancer cells. Moreover, N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Apart from cancer research, N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine has also shown potential in the treatment of Alzheimer's disease, as it inhibits the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.
Propriétés
IUPAC Name |
3-N,5-N-bis[(3,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-26-15-7-5-13(9-17(15)28-3)11-21-19-23-20(25-24-19)22-12-14-6-8-16(27-2)18(10-14)29-4/h5-10H,11-12H2,1-4H3,(H3,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVISQOLPWMBPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NN2)NCC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)




![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)
![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)

![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine](/img/structure/B5154603.png)
![ethyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5154613.png)
![1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B5154626.png)